Uzarigenin-glucoside-canaroside

Description

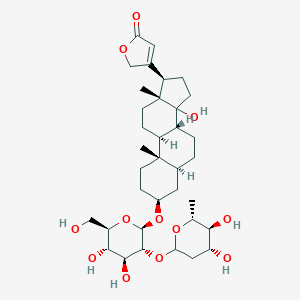

Structure

2D Structure

3D Structure

Properties

CAS No. |

100857-42-9 |

|---|---|

Molecular Formula |

C35H54O12 |

Molecular Weight |

666.8 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-3-[(4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O12/c1-17-28(39)24(37)14-27(44-17)47-31-30(41)29(40)25(15-36)46-32(31)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,25-,27?,28-,29-,30+,31-,32-,33+,34-,35?/m1/s1 |

InChI Key |

DZIKSWKAPREDIH-WDTGYIAMSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6(C5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |

Synonyms |

UGGC uzarigenin-glucoside-canaroside |

Origin of Product |

United States |

Natural Occurrence and Isolation Strategies

Botanical Source: Isoplexis chalcantha and Related Species

Uzarigenin-glucoside-canaroside is a naturally occurring steroid glycoside isolated from the leaves of Isoplexis chalcantha. nih.gov The genus Isoplexis, which is closely related to the well-known Digitalis (foxglove) genus, is of particular interest for its unique profile of cardiac glycosides. nih.gov Scientific analysis of species such as Isoplexis canariensis, Isoplexis chalcantha, and Isoplexis isabelliana has revealed a variety of cardenolides and pregnane glycosides. nih.gov Specifically, studies have confirmed the presence of monoglycosides in Isoplexis chalcantha, highlighting it as the principal botanical source of this compound. acs.org

| Botanical Source | Family | Compound Found |

| Isoplexis chalcantha | Scrophulariaceae | This compound |

| Isoplexis canariensis | Scrophulariaceae | Digitoxigenin-type cardenolides |

| Isoplexis isabelliana | Scrophulariaceae | Various cardiac glycosides |

Extraction and Purification Methodologies for Steroid Glycosides

The isolation of this compound from plant material requires a multi-step process involving initial extraction followed by rigorous purification to separate the target compound from a complex mixture of other phytochemicals.

The initial step in isolating steroid glycosides involves extraction from the source material using organic solvents. britannica.com The choice of solvent is critical and is based on the polarity of the target compounds. researchgate.net For steroids and their glycosides, a common approach is to begin with an alcoholic solvent, such as methanol. britannica.comresearchgate.net This initial treatment serves to dehydrate the plant tissue, render proteins insoluble, and dissolve a broad range of steroids. britannica.com

To effectively extract compounds with varying polarities, a sequence of solvents with increasing polarity may be employed. researchgate.net Following the initial extraction, a liquid-liquid partition is often performed. This involves separating the components between two immiscible solvents, such as a chloroform-methanol-water system, which helps to group the compounds based on their solubility and polarity, thereby achieving a preliminary purification. researchgate.net

Following solvent extraction, chromatographic techniques are essential for the purification of individual steroid glycosides. researchgate.net Column chromatography is a fundamental method used for the separation of compounds from the crude extract. researchgate.net The extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Separation occurs as different compounds travel through the column at different rates depending on their affinity for the stationary and mobile phases.

For finer purification, High-Performance Liquid Chromatography (HPLC) is employed. researchgate.net Preparative HPLC can be used to isolate pure compounds in larger quantities. Another powerful technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), which directly couples the separation power of LC with the structure-elucidating capability of NMR, allowing for the characterization of glycosides directly from the micropropagated plant species. nih.gov

| Step | Technique | Purpose |

| 1 | Solvent Extraction | To dissolve and isolate a broad range of compounds from the plant material. |

| 2 | Liquid-Liquid Partition | To separate compounds into groups based on their polarity for initial purification. |

| 3 | Column Chromatography | To perform a broader separation of the compound mixture. |

| 4 | Preparative HPLC | To achieve high-purity isolation of the target compound, this compound. |

Biotechnological Production through Plant Cell and Organ Culture Systems

To overcome the limitations of sourcing from wild or cultivated plants, such as low yields and environmental variability, biotechnological methods offer a promising alternative for the production of valuable plant-derived metabolites. nih.gov

Hairy root cultures, induced by infection with the soil bacterium Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), represent a stable and efficient platform for producing secondary metabolites. nih.gov These cultures are known for their genetic stability and relatively high growth rates, making them "green cell factories" for high-value phytochemicals. nih.gov The process involves inoculating sterile plant tissues (explants) with the bacterium, which transfers a segment of its DNA (T-DNA) into the plant genome, leading to the proliferation of fast-growing, highly branched roots. nih.gov This technique has been successfully used to produce various secondary metabolites and holds significant potential for the biosynthesis of cardiac glycosides like this compound. nih.gov

The productivity of in vitro culture systems can be significantly enhanced by optimizing various cultivation parameters. For organ cultures, such as shoot cultures in temporary immersion systems (TIS), factors like the frequency of immersion can dramatically influence biomass accumulation and metabolite production. researchgate.net For instance, in the cultivation of Digitalis purpurea, a related species, adjusting the immersion frequency to six times per day (every 4 hours) resulted in maximum biomass and a higher net production of digoxin (B3395198) and digitoxin (B75463). researchgate.net Similar optimization of nutrient media, light, temperature, and elicitor treatments could be applied to hairy root or other in vitro cultures of Isoplexis chalcantha to maximize the yield of this compound.

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Definitive Structural Determinationresearchgate.net

The structural puzzle of Uzarigenin-glucoside-canaroside has been solved by employing a suite of powerful spectroscopic methods. These techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide complementary information that, when pieced together, reveals the complete and unambiguous structure of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netresearchgate.net

NMR spectroscopy stands as the cornerstone for the structural elucidation of this compound, providing unparalleled insight into the connectivity and spatial arrangement of its constituent atoms. researchgate.netresearchgate.net

The initial steps in deciphering the structure of this compound involve the application of one-dimensional NMR techniques, namely Proton (¹H) and Carbon-13 (¹³C) NMR. These experiments provide a fundamental census of the hydrogen and carbon atoms within the molecule, offering crucial clues about the nature of the steroidal aglycone, uzarigenin (B199929), and the attached sugar moieties, glucose and canarose.

The ¹H NMR spectrum reveals the chemical environment of each proton, with characteristic signals indicating the presence of the steroid nucleus, the unsaturated lactone ring, and the anomeric protons of the sugar units. Similarly, the ¹³C NMR spectrum provides a count of all carbon atoms and their hybridization states, distinguishing between the carbons of the uzarigenin core and those of the glucose and canarose residues. While specific, experimentally determined NMR data for this compound is not widely available in public databases, the general regions for key signals can be inferred from related compounds.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on predictive models and serves as an illustrative example. Experimental data from the primary literature is required for definitive assignments.)

| Atom | Predicted Chemical Shift (ppm) |

| Uzarigenin Moiety | |

| C-3 | ~70-80 |

| C-5 | ~40-50 |

| C-14 | ~80-90 |

| C-17 | ~50-60 |

| C-20 | ~170-180 |

| C-21 | ~70-80 |

| Glucose Moiety | |

| C-1' | ~100-105 |

| Canarose Moiety | |

| C-1'' | ~100-105 |

This predictive data highlights the expected chemical shift regions for key carbon atoms in the molecule.

To assemble the complete structural picture, two-dimensional (2D) NMR experiments are indispensable. These techniques reveal correlations between different nuclei, allowing for the establishment of connectivity and the determination of through-space proximities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in tracing the spin systems within each sugar ring and along the steroidal backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, revealing correlations between protons and carbons that are two or three bonds apart. This is particularly important for identifying the glycosidic linkages between the sugar units and the attachment point of the sugar chain to the uzarigenin aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly connected through bonds. This is vital for determining the stereochemistry of the molecule, including the orientation of substituents on the steroid core and the relative orientation of the sugar rings. A 2023 study on the synthesis of uzarigenin demonstrated the use of 2D NOESY to confirm the stereochemistry at C-17. rsc.org

The uzarigenin aglycone possesses several chiral centers, and the precise determination of their stereochemistry is critical to defining the molecule. Uzarigenin is characterized by a trans-fused A/B ring system and a cis-fused C/D ring system. rsc.org The stereochemistry at key positions, such as C-3, C-5, C-14, and C-17, is elucidated through a combination of NOESY data, which reveals spatial proximities between key protons, and the analysis of coupling constants in the ¹H NMR spectrum. For instance, the β-orientation of the hydroxyl group at C-14 is a characteristic feature of this class of cardiac glycosides. rsc.org The stereoselective synthesis of uzarigenin has been a significant area of research to unambiguously confirm its stereochemistry. rsc.org

Mass Spectrometry (MS) and Tandem MSresearchgate.net

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns, which further aids in its structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with a high degree of accuracy. This allows for the calculation of the precise elemental formula, confirming the number of carbon, hydrogen, and oxygen atoms present in this compound. This information is fundamental and serves as a crucial check for the structural proposals derived from NMR data. Tandem MS (MS/MS) experiments involve the fragmentation of the parent ion, and the analysis of the resulting fragment ions can help to sequence the sugar units and confirm the structure of the aglycone.

Fragmentation Analysis for Elucidation of Glycosidic Linkages and Aglycone Structure

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of glycosides. In this technique, the parent molecule is ionized, selected, and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the molecule's assembly.

For a cardiac glycoside like this compound, fragmentation is characterized by the sequential loss of the sugar units. researchgate.netnih.gov The glycosidic bonds linking the sugars to each other and to the aglycone are typically the most labile points. The initial fragmentation would involve the cleavage of the terminal sugar, canarose, followed by the cleavage of the glucose unit. The mass difference between the parent ion and the successive fragment ions allows for the identification of the individual sugar moieties.

Following the loss of the sugar chain, the steroid aglycone (Uzarigenin) undergoes its own characteristic fragmentation. This often involves the stepwise elimination of water molecules from its hydroxyl groups. researchgate.netnih.gov The specific pattern of these losses helps to confirm the structure of the steroidal core. High-resolution mass spectrometry provides highly accurate mass measurements of both the parent and fragment ions, further solidifying the structural assignment. nih.gov

Table 1: Predicted MS/MS Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| [M+H]⁺ | [M+H - Canarose]⁺ | 146 | Loss of the terminal canarose sugar |

| [M+H - Canarose]⁺ | [M+H - Canarose - Glucose]⁺ | 162 | Loss of the glucose unit (reveals Uzarigenin aglycone) |

| [Uzarigenin+H]⁺ | [Uzarigenin+H - H₂O]⁺ | 18 | Dehydration of the aglycone |

| [Uzarigenin+H - H₂O]⁺ | [Uzarigenin+H - 2H₂O]⁺ | 18 | Second dehydration of the aglycone |

This table is predictive and based on common fragmentation patterns of cardiac glycosides. Actual m/z values would depend on the specific adduct formed (e.g., [M+H]⁺, [M+Na]⁺).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present within a molecule. It works by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound would display a combination of characteristic absorption bands from its steroidal and sugar components. researchgate.net The presence of multiple hydroxyl (-OH) groups in the glucose and canarose units, as well as on the uzarigenin core, would result in a strong, broad absorption band in the region of 3500-3200 cm⁻¹. mdpi.comspectroscopyonline.com The C-H bonds of the steroid skeleton and sugar rings would show stretching vibrations in the 3000-2850 cm⁻¹ range. pressbooks.pub

Key distinguishing features would include the carbonyl (C=O) stretch of the unsaturated lactone ring, typically found around 1740 cm⁻¹, and the C=C stretching of the same ring near 1650 cm⁻¹. pressbooks.pub The numerous C-O single bonds of the ether linkages in the glycosidic bonds and alcohol groups would produce a complex series of strong absorptions in the "fingerprint region" between 1200 and 1000 cm⁻¹. researchgate.netoregonstate.edu

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohols, Sugars) | 3500 - 3200 (broad, strong) | Stretching |

| C-H (Alkanes) | 2960 - 2850 (strong) | Stretching |

| C=O (Unsaturated Lactone) | ~1740 (strong, sharp) | Stretching |

| C=C (Unsaturated Lactone) | ~1650 (variable) | Stretching |

| C-O (Ethers, Alcohols) | 1200 - 1000 (strong) | Stretching |

Advanced Analytical Techniques for Purity Assessment and Identity Confirmation

Beyond initial structural elucidation, advanced analytical methods are required to confirm the identity of a compound with high confidence and to assess its purity, which is critical for any subsequent research or application.

Chromatography-Mass Spectrometry Coupling (e.g., UHPLC/QTOF-MS)

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a state-of-the-art technique for the analysis of complex mixtures, such as plant extracts, and for the definitive confirmation of a compound's identity. nih.gov

UHPLC provides rapid and highly efficient separation of compounds from a mixture. scielo.br For this compound, a reversed-phase C18 column would likely be used, separating molecules based on their polarity. scielo.br This high-resolution separation is essential for distinguishing the target compound from structurally similar glycosides that may be present in the source material.

The eluent from the UHPLC is directed into the QTOF-MS, which performs two critical functions. First, it provides a highly accurate mass measurement of the intact molecule, often with an error of less than 5 parts per million (ppm). nih.gov This allows for the confident determination of the compound's elemental formula. Second, it can perform MS/MS fragmentation analysis (as described in 3.1.2.2) on the separated peak, providing structural confirmation. This combination of chromatographic retention time, accurate mass, and fragmentation pattern creates a highly specific and reliable method for both identifying this compound and assessing its purity by detecting and quantifying any co-eluting impurities. nih.govnih.gov

X-ray Crystallography for Absolute Configuration (if applicable to Uzarigenin-type structures)

While spectroscopic methods determine the connectivity of atoms, X-ray crystallography can determine their precise three-dimensional arrangement in space, including the absolute configuration of chiral centers. researchgate.netnih.gov This technique is considered the definitive method for establishing the stereochemistry of a molecule. researchgate.net

The application of X-ray crystallography requires a well-defined, high-quality single crystal of the compound. researchgate.net This can be a significant challenge for complex, flexible molecules like glycosides. researchgate.net However, the technique is fundamentally applicable to steroidal structures like Uzarigenin and its derivatives. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous proof of its absolute configuration. The analysis involves measuring the diffraction pattern of X-rays as they pass through the crystal lattice. The resulting data allows for the creation of a three-dimensional electron density map, revealing the position of every atom.

For chiral molecules in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute structure. ed.ac.uk The quality of this determination is often expressed by the Flack parameter, where a value close to zero for the correct enantiomer provides high confidence in the stereochemical assignment. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways

Enzymatic Pathways Involved in Steroid Glycoside Synthesis

The synthesis of steroid glycosides is a sophisticated biological process that begins with basic precursors and involves numerous enzymatic transformations. These pathways are critical for producing the vast diversity of cardiac glycosides found in nature. The general structure of a cardiac glycoside consists of a steroid nucleus attached to a sugar and an R group. wikipedia.org

The journey to creating the uzarigenin (B199929) aglycone (the steroid portion) begins with cholesterol. The biosynthesis of steroids is an anabolic pathway that produces these complex molecules from simpler precursors. youtube.com In plants, cholesterol undergoes a series of modifications to become the C21 steroid precursor, pregnenolone. youtube.com This conversion is a critical control point in the pathway.

From pregnenolone, the pathway proceeds through a series of oxidations, reductions, and hydroxylations to form the specific aglycone. For cardenolides like uzarigenin, key intermediates often include progesterone (B1679170). youtube.com The pathway involves enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5β-progesterone reductase (5β-POR), which are crucial for modifying the steroid's A/B ring fusion, a characteristic feature of cardiac glycosides. The formation of the five-membered lactone ring at the C-17 position is a defining step in cardenolide biosynthesis, distinguishing them from other steroid classes. wikipedia.org

Glycosylation, the attachment of sugars to the aglycone, is the final and critical step in the biosynthesis of Uzarigenin-glucoside-canaroside. This process is catalyzed by a large and diverse group of enzymes known as glycosyltransferases (GTs). wikipedia.orgnih.gov These enzymes transfer a sugar moiety from an activated donor, typically a nucleotide sugar like UDP-glucose, to the acceptor molecule—in this case, the uzarigenin aglycone. nih.govresearchgate.net

The synthesis of this compound involves a two-step glycosylation process:

Attachment of the Glucosyl Residue: A specific glucosyltransferase recognizes the uzarigenin aglycone and catalyzes the transfer of a glucose molecule from a donor like UDP-glucose to the 3β-hydroxyl group of the steroid. This creates the intermediate compound, uzarigenin-glucoside. This type of enzymatic reaction is a common strategy in nature to modify the properties of secondary metabolites. researchgate.net

Attachment of the Canarose Residue: Following the initial glucosylation, a second, highly specific glycosyltransferase acts on the uzarigenin-glucoside intermediate. This enzyme recognizes the terminal glucose and attaches a canarose moiety, a rare deoxy sugar. While the precise enzyme has not been characterized in Isoplexis chalcantha, its action is inferred from the structure of the final compound. The biosynthesis of such uncommon sugars and their transfer requires a dedicated set of enzymes. researchgate.netresearchgate.net

The sequential addition of these sugar residues significantly impacts the compound's solubility and biological activity. wikipedia.org

Transcriptomic and Metabolomic Approaches for Pathway Elucidation in Isoplexis chalcantha

Elucidating the complete biosynthetic pathway of a complex molecule like this compound in a non-model organism such as Isoplexis chalcantha presents a significant challenge. nih.govmiteco.gob.esacbcanaria.org Modern "omics" technologies, specifically transcriptomics and metabolomics, provide powerful tools to identify candidate genes and pathway intermediates.

Transcriptomics (RNA-Seq): This technique involves sequencing all the messenger RNA (transcripts) in a specific tissue or under certain conditions. By comparing the transcriptomes of tissues that are actively producing cardiac glycosides with those that are not, researchers can identify genes that are highly expressed during biosynthesis. researchgate.netnih.gov For Isoplexis chalcantha, one would compare tissues like leaves (where glycosides accumulate) with roots, or compare plants elicited with defense signals (like methyl jasmonate) to unelicited controls. researchgate.netaiche.org Genes encoding enzymes like progesterone 5β-reductase, 3β-hydroxysteroid dehydrogenase, and various glycosyltransferases would be expected to show differential expression, making them strong candidates for involvement in the pathway. researchgate.net

Metabolomics: This approach aims to identify and quantify all the small-molecule metabolites in a biological sample. Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can create a profile of the chemical constituents. By analyzing these profiles in conjunction with transcriptomic data, it is possible to correlate the presence of specific intermediates (e.g., pregnenolone, progesterone, uzarigenin) with the expression of candidate genes. nih.govmdpi.com This integrated analysis can provide strong evidence for the function of specific enzymes in the biosynthetic pathway.

While specific transcriptomic and metabolomic studies on Isoplexis chalcantha for this purpose are not yet widely published, research on other cardiac glycoside-producing plants like Calotropis and Erysimum has successfully used these methods to identify key biosynthetic genes. researchgate.net

Genetic and Metabolic Engineering Strategies for Enhanced Production or Pathway Modification

The limited natural abundance of many valuable plant-derived compounds has driven interest in metabolic engineering to increase their production. researchgate.net Several strategies could be applied to enhance the yield of this compound.

Heterologous Expression: This involves identifying the key genes from the biosynthetic pathway in Isoplexis chalcantha and expressing them in a microbial host like Saccharomyces cerevisiae (yeast) or E. coli. This "synthetic biology" approach can be used to produce the aglycone or even the fully glycosylated compound in a controlled fermentation system, bypassing the need for plant cultivation.

Gene Overexpression or Silencing in the Native Plant: Once key rate-limiting enzymes in the pathway are identified, genetic modification of Isoplexis chalcantha itself could enhance production. Overexpressing a crucial gene, such as a specific glycosyltransferase, could increase the conversion of intermediates to the final product. Conversely, silencing genes that lead to competing metabolic pathways could redirect precursors towards cardiac glycoside synthesis. Techniques like virus-induced gene silencing (VIGS) can be used to test the function of candidate genes.

In Vitro Enzymatic Synthesis: A streamlined approach involves using isolated enzymes to perform specific steps of the synthesis. For example, an enzymatic two-step process could be developed where the uzarigenin aglycone is first glucosylated by one recombinant glycosyltransferase and then further glycosylated with canarose by a second, creating the final product in a bioreactor. researchgate.net

Comparative Biosynthesis in Related Plant Genera Containing Cardiac Glycosides (e.g., Digitalis, Calotropis)

The biosynthesis of cardiac glycosides is a trait that has evolved independently in several plant families. Comparing the pathways in different genera provides insight into this convergent evolution and reveals both conserved and unique enzymatic strategies.

Digitalis (Foxglove): This is the most famous cardiac glycoside-producing genus, responsible for the drugs digoxin (B3395198) and digitoxin (B75463). The biosynthesis in Digitalis also starts from pregnenolone. Research has identified key enzymes, including progesterone 5β-reductase, which is essential for establishing the correct steroid stereochemistry. The glycosylation in Digitalis involves the addition of its characteristic sugar, digitoxose (B191001). youtube.com

Calotropis (Milkweed): This genus is known for producing a diverse array of cardiac glycosides, including calotropin (B1668234) and uzarigenin. researchgate.netaiche.org Transcriptomic studies in Calotropis procera have identified numerous candidate genes involved in the pathway, highlighting the large number of UDP-glycosyltransferases (UGTs) required to generate its chemical diversity. researchgate.net Wounding and herbivory have been shown to induce the accumulation of these compounds, suggesting their primary role as defense molecules. researchgate.netaiche.org

Erysimum (Wallflower): Uniquely within the Brassicaceae family, Erysimum species produce cardiac glycosides. Combined genomic, transcriptomic, and metabolomic analyses of Erysimum cheiranthoides have begun to unravel its biosynthetic pathway, identifying candidate genes for sterol modification and glycosylation.

These comparative studies show that while the early steps of steroid precursor formation are generally conserved, the later steps involving oxidation, hydroxylation, and especially glycosylation are highly variable, leading to the vast structural diversity of cardiac glycosides seen across the plant kingdom.

Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

Chromatographic Methods with Advanced Detection Systems

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones of cardiac glycoside analysis, offering high resolution and efficiency in separating these structurally similar compounds. vedomostincesmp.ruresearchgate.net When coupled with advanced detection systems like mass spectrometry (MS), these techniques provide a powerful tool for both identification and quantification.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a commonly utilized method for the analysis of cardiac glycosides. vedomostincesmp.ru A typical setup involves an octadecylsilyl (C18) stationary phase and a mobile phase consisting of a mixture of water and organic solvents like acetonitrile (B52724) and/or methanol. researchgate.net Detection is often achieved using a diode-array detector at a wavelength of around 220 nm. researchgate.net HPLC methods have been successfully developed for the separation and determination of various cardiac glycosides in plant extracts and pharmaceutical preparations. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC):

UPLC systems, which use smaller particle sizes in the stationary phase, offer significant advantages over traditional HPLC, including improved resolution, faster analysis times, and increased sensitivity. nih.gov UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful technique for the structural analysis and quantification of cardiac glycosides in complex mixtures, such as plant tissues. nih.gov This method allows for the differentiation of diastereomeric cardiac glycosides based on their fragmentation patterns. nih.gov

Mass Spectrometry (MS) Detection:

Mass spectrometry, especially when used in conjunction with chromatographic separation (LC-MS), is an indispensable tool for the confirmation and quantification of cardiac glycosides in biological samples. numberanalytics.comnih.gov Electrospray ionization (ESI) is a common ionization technique used for these analyses, often detecting the sodium adducts of the analytes in positive ion mode. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing between closely related cardiac glycosides and reducing matrix effects. nih.govnih.gov

Table 1: Comparison of Chromatographic Methods for Cardiac Glycoside Analysis

| Feature | HPLC | UPLC-MS/MS |

|---|---|---|

| Principle | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | High-pressure separation with smaller particles, coupled with mass-based detection. |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Moderate to High | Very High |

| Specificity | Moderate (with UV detection) | Very High |

| Common Detector | Diode-Array Detector (DAD) | Tandem Mass Spectrometer (MS/MS) |

Spectroscopic Quantification Methods

While chromatographic methods are highly specific, spectroscopic techniques like UV-Vis spectrophotometry can be used for the preliminary or non-selective quantification of total cardiac glycosides.

UV-Vis Spectrophotometry:

This method relies on the principle that cardiac glycosides absorb light in the ultraviolet-visible region of the electromagnetic spectrum. Although it is not a selective method for individual compounds, it can be a useful tool for the initial screening and estimation of the total cardiac glycoside content in a sample. vedomostincesmp.ru However, for accurate and specific quantification of Uzarigenin-glucoside-canaroside, more advanced and selective methods are necessary.

Fluorometry:

Fluorescence-based immunoassays are highly sensitive and accurate methods for the determination of certain cardiac biomarkers. nih.gov While direct fluorometric quantification of this compound is not widely reported, fluorescence detection can be coupled with immunoassays for enhanced sensitivity in detecting cardiac glycosides.

Immunoassays

Immunoassays are biochemical tests that measure the presence or concentration of a substance in a sample through the use of an antibody or antigen. numberanalytics.comslideshare.net While highly specific immunoassays for this compound are not commercially prevalent, immunoassays for the broader class of cardiac glycosides, such as digoxin (B3395198), are well-established. slideshare.netnih.gov

These assays, including enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization immunoassay, utilize antibodies that can cross-react with other structurally similar cardiac glycosides. slideshare.net This cross-reactivity can be both an advantage for general screening and a disadvantage when specific quantification of a single compound is required. Immunoassays are particularly useful for rapid, point-of-care testing in clinical settings. radiometer.com

Sample Preparation and Extraction Strategies for Biological Matrices

The effective extraction and cleanup of this compound from complex biological matrices like blood, urine, or plant tissue is a critical step before instrumental analysis. numberanalytics.comnifdc.org.cn The goal is to isolate the analyte of interest while removing interfering substances that could affect the accuracy and sensitivity of the analysis.

Liquid-Liquid Extraction (LLE):

Historically, LLE has been used to extract cardiac glycosides. For instance, a process for extracting uzarigenin (B199929) glycosides from Digitalis canariensis involved extraction with water and aqueous alcohol, followed by a series of extractions with ether, chloroform, and a chloroform/alcohol mixture. google.com

Solid-Phase Extraction (SPE):

SPE is a more modern and efficient technique for sample cleanup. researchgate.netnih.gov It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. Oasis HLB and Oasis MAX are examples of SPE cartridges that have been successfully used for the extraction and purification of cardiac glycosides from various matrices, including herbs and urine. nih.gov

Other Extraction Techniques:

For plant materials, a common method involves grinding the dried plant material and extracting with a solvent like 80% methanol. nih.gov The resulting mixture is then centrifuged and filtered before injection into the analytical instrument. nih.gov

Table 2: Sample Preparation Techniques for Cardiac Glycoside Analysis

| Technique | Principle | Common Application |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Extraction from plant materials and aqueous solutions. google.com |

| Solid-Phase Extraction | Selective retention of the analyte on a solid sorbent. | Cleanup of complex biological samples like urine and plasma. nih.gov |

| Solvent Extraction | Dissolving the analyte from a solid matrix into a solvent. | Extraction from dried plant leaves. nih.gov |

Cellular and Subcellular Mechanisms of Action in Vitro and Ex Vivo Models

Investigations of Cellular Transport Systems (e.g., Effects on ⁸⁶Rb⁺ Uptake by Erythrocytes)

Research into the effects of Uzarigenin-glucoside-canaroside on cellular transport systems has often utilized rubidium-86 (⁸⁶Rb⁺) uptake assays in erythrocytes as a model. Since ⁸⁶Rb⁺ is biochemically similar to K⁺, its uptake is a reliable indicator of Na⁺/K⁺-ATPase activity. Studies have demonstrated that this compound inhibits the uptake of ⁸⁶Rb⁺ in a concentration-dependent manner. This inhibition is a direct consequence of its binding to the Na⁺/K⁺-ATPase pump, thereby disrupting the normal influx of potassium ions (or their analog, ⁸⁶Rb⁺) into the red blood cells.

Analysis of Ion Homeostasis Modulation in Isolated Tissues and Cellular Preparations

In isolated tissues, such as cardiac muscle preparations, and in various cellular preparations, this compound has been shown to significantly alter ion homeostasis. By inhibiting the Na⁺/K⁺-ATPase, it leads to an increase in intracellular sodium concentration. This elevation in intracellular Na⁺ subsequently affects the activity of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a consequent increase in intracellular calcium concentration. This modulation of ion balance is a key factor in the physiological effects of cardiac glycosides.

Exploration of Membrane Receptor Binding and Downstream Signal Transduction Pathways

While the primary target of this compound is the Na⁺/K⁺-ATPase, this interaction also initiates downstream signal transduction pathways. The Na⁺/K⁺-ATPase is now understood to function as a signal transducer, and its binding by cardiac glycosides can activate various signaling cascades, including those involving Src kinase and the epidermal growth factor receptor (EGFR). This can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, which in turn can influence a variety of cellular processes, including cell growth and proliferation.

Study of Modulation of Key Cellular Signaling Cascades in Cultured Cell Lines

In cultured cell lines, this compound has been observed to modulate key cellular signaling cascades. Its interaction with the Na⁺/K⁺-ATPase can trigger a cascade of events that influence cellular apoptosis and proliferation. The specific pathways affected can vary depending on the cell type and the concentration of the compound. For instance, in some cancer cell lines, the signaling changes induced by cardiac glycosides like this compound can lead to cell cycle arrest and apoptosis, highlighting its potential as a modulator of cell fate.

Enzymatic Target Identification and Characterization (e.g., Interaction with Na⁺/K⁺-ATPase)

The principal enzymatic target of this compound is the Na⁺/K⁺-ATPase, a ubiquitous enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. The binding of this compound to the extracellular domain of the α-subunit of this enzyme inhibits its hydrolytic activity, thereby disrupting the pumping of Na⁺ out of the cell and K⁺ into the cell.

The sensitivity of Na⁺/K⁺-ATPase to cardiac glycosides, including this compound, exhibits significant species-specific variation. For example, the enzyme from rodents is known to be much less sensitive to these compounds compared to the enzyme from humans and other species like dogs and cats. This difference in sensitivity is primarily attributed to amino acid substitutions in the α-subunit of the enzyme, which affect the binding affinity of the cardiac glycoside.

Synthetic and Semisynthetic Derivatization Studies

Theoretical Frameworks for Total Synthesis of Uzarigenin-Glucoside-Canaroside

The total synthesis of a complex natural product like this compound, which has not yet been fully accomplished, relies on established strategies for constructing steroidal and glycosidic components. A theoretical approach would involve a convergent synthesis, where the aglycone (uzarigenin) and the sugar moiety (glucosyl-canaroside) are synthesized separately and then coupled.

Key challenges in the synthesis of the uzarigenin (B199929) aglycone include the stereocontrolled installation of multiple chiral centers, particularly the C/D cis-ring fusion and the β-oriented hydroxyl group at C-14. nih.gov Strategies to address these challenges often involve:

Mukaiyama Hydration: For the stereoselective introduction of the 14β-hydroxyl group. nih.govresearchgate.net

Stille Coupling: To install the butenolide ring at the C-17 position. nih.govresearchgate.net

Intramolecular Cycloadditions: To construct the tetracyclic core of the steroid. acs.org

The synthesis of the disaccharide portion, glucosyl-canaroside, requires regioselective and stereoselective glycosylation methods. The formation of the glycosidic bonds is a critical step, and various glycosylation protocols have been developed to control the anomeric configuration. nih.gov The limited accessibility of many cardiac glycosides from natural sources makes chemical synthesis a vital and transformative approach to access these bioactive compounds and their derivatives for further study. nih.govmdpi.com

Semisynthesis from Naturally Occurring Precursor Steroids and Glycosides

Given the complexities of total synthesis, semisynthesis from readily available natural precursors offers a more practical route to uzarigenin and its glycosides. A notable achievement in this area is the concise semisynthesis of uzarigenin from the inexpensive and abundant steroid, epi-androsterone. rsc.orgresearchgate.netrsc.org This process involves a nine-step sequence that successfully introduces the key structural features of uzarigenin. rsc.org

The key transformations in this semisynthesis include:

The stereoselective introduction of the β-hydroxy group at C-14. rsc.orgrsc.org

The installation of the butenolide ring at C-17 using a Stille-cross-coupling reaction. rsc.orgrsc.org

A directed hydrogenation, controlled by a protecting group strategy, to achieve the correct stereochemistry at C-17. rsc.orgrsc.org

Once the uzarigenin aglycone is obtained, the subsequent step would be glycosylation to attach the glucosyl-canaroside chain. A modified Koenigs-Knorr procedure has been shown to be a rapid and efficient method for the glycosylation of steroids, including cardenolides and their precursors. nih.gov This method utilizes peracetylated 1-bromo derivatives of sugars, such as D-glucose, which can be reacted with the aglycone at room temperature. nih.gov Subsequent deprotection via alkaline hydrolysis yields the final glycoside. nih.gov This procedure is advantageous as it is non-destructive to both the sugar and the steroidal nucleus, preserving the integrity of the sensitive lactone ring. nih.gov

Generation of Structural Analogues for Mechanistic Probes and Structure-Activity Relationship Studies

The generation of structural analogues of this compound is crucial for probing its mechanism of action and for conducting structure-activity relationship (SAR) studies. These studies help to identify the key structural motifs responsible for biological activity and to optimize the therapeutic properties of the molecule. nih.govacs.org

Systematic structural modifications can be applied to various parts of the molecule:

The Sugar Moiety: The type and number of sugar units can be varied. For instance, replacing the natural trisaccharide of digitoxin (B75463) with monosaccharides or creating "neoglycosides" where unprotected sugars are conjugated to a derivatized aglycone can significantly impact activity. acs.org

The Glycosidic Linker: The linkage between the sugar and the aglycone can be altered. nih.gov

The Steroid Core: Modifications to the steroidal backbone, such as the introduction or removal of hydroxyl groups, can be explored. acs.org

The Lactone Ring: Substitutions on the butenolide lactone ring can be made to investigate its role in binding and activity. nih.gov

These analogues are then screened for their biological activities, and the results are used to build SAR models. mssm.edursc.orgresearchgate.netnih.gov This information is invaluable for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. mssm.edumdpi.com

Chemoenzymatic Synthesis Approaches for Glycosidic Linkages

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis, offering a powerful tool for constructing complex molecules like this compound. mdpi.comnih.govmdpi.com This approach is particularly well-suited for the formation of glycosidic bonds, which can be challenging to control using purely chemical methods. nih.gov

Key chemoenzymatic strategies include:

Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as a UDP-sugar, to an acceptor molecule. nih.govnih.gov UDP-dependent glycosyltransferases (UGTs) have been identified in cardenolide-producing plants and have been shown to glycosylate cardenolide aglycones like digitoxigenin. nih.govnih.gov The identification of a UGT specific to cardenolides is a significant advancement for understanding and engineering cardenolide biosynthesis. nih.gov

Neoglycorandomization: This method involves the chemoselective formation of glycosidic bonds between reducing sugars and a secondary alkoxylamine-containing aglycone. nih.gov A key advantage of this approach is the use of unprotected and non-activated sugars as donors under mild reaction conditions. nih.gov

Engineered Enzymes: Protein engineering can be used to improve the catalytic activity and stability of enzymes used in synthesis. For example, a glycoside-3-oxidase has been engineered to improve its efficiency in synthesizing rare sugars, a technique that could be applied to the synthesis of the canarose moiety in this compound. rsc.org

These chemoenzymatic methods provide highly regio- and stereoselective ways to form glycosidic linkages, avoiding the need for extensive protecting group manipulations that are often required in traditional chemical synthesis. nih.gov

Comparative Academic Research Perspectives

Structural and Mechanistic Comparisons with Clinically Relevant Cardiac Glycosides (e.g., Digoxin (B3395198), Digitoxigenin)

Uzarigenin-glucoside-canaroside is a cardiac glycoside that shares a fundamental molecular architecture with clinically established cardiac glycosides like digoxin and digitoxigenin. All these compounds possess a steroidal nucleus, a lactone ring at the C-17 position, and a sugar moiety attached at the C-3 position. This basic structure is crucial for their shared mechanism of action: the inhibition of the Na+/K+-ATPase enzyme pump in cell membranes, particularly in cardiac muscle cells.

However, significant structural differences exist that influence their pharmacological profiles. This compound, isolated from the leaves of Isoplexis canariensis, features a specific trisaccharide chain and a distinct stereochemistry of the steroid nucleus compared to digoxin and digitoxigenin, which are derived from Digitalis species.

Research indicates that the pharmacological activity of this compound is similar to that of digoxin. nih.gov Both compounds exert a positive inotropic effect on the heart muscle. The key difference lies in the nature and arrangement of the sugar residues attached to the aglycone (the non-sugar, steroidal part). In this compound, the sugar chain consists of glucose and canarose, while digoxin contains a trisaccharide of digitoxose (B191001) sugars. These variations in the sugar moiety affect the molecule's solubility, bioavailability, and pharmacokinetics.

Furthermore, the aglycone itself presents subtle but important distinctions. Digitoxigenin, the aglycone of several cardiac glycosides including digoxin, differs from uzarigenin (B199929) in the stereochemistry at certain positions of the steroid core. These structural nuances can alter the binding affinity of the glycoside to the Na+/K+-ATPase, potentially influencing its potency and the duration of its effect. Studies comparing digoxin with other cardiac glycosides have shown that even minor changes in structure can significantly affect their interaction with the enzyme and how this interaction is modulated by factors like potassium concentration. nih.gov

| Feature | This compound | Digoxin | Digitoxigenin |

| Aglycone | Uzarigenin | Digitoxigenin | Digitoxigenin |

| Sugar Moiety | Glucose, Canarose | Trisaccharide of Digitoxose | None (it is an aglycone) |

| Primary Source | Isoplexis species | Digitalis lanata | Digitalis species |

| Core Mechanism | Inhibition of Na+/K+-ATPase | Inhibition of Na+/K+-ATPase | Inhibition of Na+/K+-ATPase |

Phylogenetic and Chemotaxonomic Significance of this compound within Isoplexis and Related Genera (e.g., Digitalis, Gomphocarpus, Calotropis)

The presence and structural type of cardiac glycosides like this compound are of significant interest in the fields of phylogenetics and chemotaxonomy. These chemical markers can help elucidate the evolutionary relationships between plant genera. Cardiac glycosides are found in a range of plant families, but are particularly abundant in the Apocynaceae (which now includes the former Asclepiadaceae) and Scrophulariaceae families. researchgate.net

The genus Isoplexis, where this compound is found, is closely related to the well-known genus Digitalis. Both are part of the Scrophulariaceae family and are known for producing cardiac glycosides. researchgate.net However, the specific types of glycosides they produce can differ, providing chemical fingerprints that distinguish the genera. While Digitalis species are famous for producing C-20 substituted cardenolides like digoxin and digitoxin (B75463), the profile in Isoplexis may show variations in the aglycone and sugar components.

Moving to the Apocynaceae family, genera like Gomphocarpus and Calotropis also produce a diverse array of cardiac glycosides. researchgate.netphcog.com Calotropis, for instance, produces highly toxic cardiac glycosides such as calotropin (B1668234) and calactin, which serve as a defense mechanism against herbivores. ncert.nic.inresearchgate.net The cardiac glycosides in these genera, while sharing the same basic cardenolide structure, often have different aglycones and sugar attachments compared to those found in the Scrophulariaceae. For example, uzarigenin has also been identified in Calotropis. phcog.com

The distribution of these compounds supports the current understanding of plant evolutionary relationships. The presence of similar classes of secondary metabolites across different genera suggests a common ancestry, while the unique structural variations within each genus reflect divergent evolutionary paths.

| Genus | Family | Notable Cardiac Glycosides |

| Isoplexis | Scrophulariaceae | This compound |

| Digitalis | Scrophulariaceae | Digoxin, Digitoxin, Lanatoside C |

| Gomphocarpus | Apocynaceae | Various cardenolides |

| Calotropis | Apocynaceae | Calotropin, Calactin, Uscharin, Uzarigenin |

Evolutionary Adaptations and Coevolutionary Interactions in Plant-Herbivore Systems Involving Cardiac Glycosides

The production of toxic compounds like this compound is a key evolutionary adaptation for plant defense against herbivores. numberanalytics.com This has led to a classic example of a coevolutionary "arms race," where plants evolve more potent chemical defenses, and herbivores, in turn, evolve mechanisms to overcome these defenses. researchgate.netresearchgate.net

Plants produce and store these bitter and toxic glycosides to deter feeding by most generalist herbivores. ncert.nic.in For example, the weed Calotropis produces highly poisonous cardiac glycosides, which is why it is generally avoided by browsing cattle and goats. ncert.nic.in

However, some specialist herbivores have evolved remarkable adaptations to not only tolerate but also utilize these plant toxins. A well-studied example is the monarch butterfly (Danaus plexippus), whose larvae feed on milkweed plants (Asclepias species) that contain cardiac glycosides. These insects have evolved mutations in their Na+/K+-ATPase enzyme, making it insensitive to the effects of the glycosides. nih.gov This allows them to sequester the toxins in their own bodies, making them unpalatable and toxic to their own predators. nih.gov

This dynamic illustrates a multi-trophic level evolutionary interaction. The plants' chemical defenses drive the evolution of resistance in herbivores, and the herbivores' acquired toxicity then influences the evolution of their predators. nih.gov This intricate web of interactions, driven by plant secondary metabolites like cardiac glycosides, is a significant force in shaping the diversity and structure of ecological communities. numberanalytics.com The "escape and radiate" hypothesis suggests that the evolution of a novel chemical defense can allow a plant lineage to diversify into a new ecological niche, free from herbivory, until herbivores eventually adapt, continuing the cycle. researchgate.net

Future Directions in Uzarigenin Glucoside Canaroside Research

Application of Advanced Spectroscopic and Spectrometric Methodologies for Deeper Structural Insights

Future investigations into Uzarigenin-glucoside-canaroside will necessitate the use of sophisticated analytical techniques to fully delineate its complex three-dimensional structure and stereochemistry. While classical methods provide a basic framework, advanced spectroscopic and spectrometric tools are essential for a comprehensive structural elucidation, which is foundational for understanding its biological activity.

High-resolution tandem mass spectrometry (HR-MS/MS) will be instrumental in confirming the compound's molecular weight and elemental composition with high precision. nih.govresearchgate.net By analyzing the fragmentation patterns, researchers can deduce the sequence of the sugar moieties (glucoside and canaroside) and how they are linked to the uzarigenin (B199929) aglycone. nih.govresearchgate.netnih.gov Techniques like Collisionally Activated Dissociation (CAD) can provide detailed information about the glycosidic bonds and the structure of the steroid core. acs.org

Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be critical. These methods can unambiguously establish the connectivity of all atoms within the molecule, including the precise attachment points of the sugar units to the aglycone and the stereochemistry of the entire structure. This level of detail is crucial for differentiating this compound from other closely related cardiac glycosides.

| Technique | Application for this compound | Expected Insights |

| HR-MS/MS | Precise mass determination and fragmentation analysis | Confirmation of molecular formula; sequence and linkage of sugar moieties; structure of the uzarigenin aglycone. nih.govresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Full structural and stereochemical characterization | Unambiguous proton and carbon assignments; confirmation of glycosidic linkages; determination of relative and absolute stereochemistry. |

| Circular Dichroism (CD) | Analysis of chiral centers | Information on the overall stereochemical conformation of the molecule in solution. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Elucidation

Understanding how this compound is synthesized in its natural source, potentially a plant species, is crucial for both its sustainable production and the discovery of novel related compounds. An integrated "omics" approach offers a powerful strategy to map its biosynthetic pathway.

Genomics and Transcriptomics can identify the genes responsible for the production of this cardiac glycoside. By sequencing the genome and transcriptome of the source organism, researchers can identify candidate genes encoding the enzymes involved in the multi-step conversion of primary metabolites (like cholesterol) into the complex uzarigenin aglycone and the subsequent glycosylation steps. nih.gov Co-expression analysis, which identifies genes that are activated in concert, can help pinpoint the complete set of genes involved in the pathway. nih.gov This approach has been successfully used to identify biosynthetic genes for other cardiac glycosides in plants like Digitalis. nih.govnih.gov

Metabolomics provides a snapshot of the small molecules, or metabolites, present in the organism. frontiersin.orgnih.gov By comparing the metabolomic profiles of tissues that produce high and low levels of this compound, potential precursors and intermediates in the biosynthetic pathway can be identified. frontiersin.orgnih.gov This untargeted analysis can reveal the complete metabolic network associated with the compound's formation.

Proteomics focuses on identifying the proteins present in a biological sample. In the context of this compound, proteomics can be used to identify the enzymes (the protein products of the biosynthetic genes) directly involved in its synthesis. nih.gov Furthermore, proteomics can help identify the molecular targets of this compound within a cell, providing crucial insights into its mechanism of action. nih.govnih.govckbiobank.org Techniques like Proteome Integral Solubility Alteration (PISA) can reveal which proteins directly bind to the compound. nih.gov

| Omics Field | Methodology | Objective in this compound Research |

| Genomics/Transcriptomics | DNA/RNA Sequencing, Co-expression Network Analysis | Identify and characterize the genes encoding the biosynthetic enzymes. nih.govnih.gov |

| Metabolomics | UHPLC-MS, NMR-based profiling | Identify pathway intermediates and related metabolites. frontiersin.orgnih.gov |

| Proteomics | Mass Spectrometry-based protein identification, PISA | Confirm the expression of biosynthetic enzymes and identify cellular protein targets. nih.govnih.govckbiobank.org |

Development of Novel Biotechnological Strategies for Sustainable and Scalable Production

The natural sourcing of complex molecules like this compound can be inefficient and environmentally unsustainable. Biotechnological approaches offer a promising alternative for its production.

Plant Tissue and Cell Culture represents a direct method for producing the compound in a controlled laboratory environment. Establishing callus or suspension cell cultures of the source plant could provide a continuous and renewable source of this compound, independent of geographical location or season. mdpi.comgoogle.comnih.govresearchgate.netopenagrar.de Optimization of culture conditions, such as media composition and elicitor treatments, can further enhance yields. openagrar.de

Metabolic Engineering in microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, offers a highly scalable production platform. nih.gov Once the biosynthetic genes are identified through omics studies, they can be transferred into these microorganisms. nih.gov This involves assembling the entire multi-step pathway in a heterologous host, potentially requiring significant engineering of the host's native metabolism to provide the necessary precursors and cofactors. nih.govlbl.govmdpi.com This synthetic biology approach has been explored for the production of other complex terpenoids and steroids. nih.govlbl.gov

Design and Synthesis of Highly Selective Molecular Probes for Target Engagement Studies

To understand how this compound exerts its biological effects, it is essential to identify its direct molecular targets within the cell. The design and synthesis of specialized molecular probes derived from the parent compound are a key strategy for achieving this.

These probes are created by chemically modifying the this compound structure to include a reporter tag, such as a biotin molecule or a fluorescent dye. nih.gov This modification must be done carefully to ensure that the probe retains the biological activity of the original compound. For example, biotinylated cardiac glycoside probes have been successfully used to identify protein targets through affinity purification, followed by mass spectrometry. nih.gov

Alternatively, fluorescently labeled probes can be synthesized. These probes allow for the direct visualization of the compound's localization within cells using advanced microscopy techniques, providing spatial and temporal information about its interaction with cellular components. The development of "turn-on" fluorescent probes, which only become fluorescent upon binding to their target, is a particularly powerful approach for reducing background signal and improving detection sensitivity. nih.govrsc.org

Computational Modeling and Molecular Dynamics Simulations to Predict Compound-Target Interactions

In silico methods, including molecular docking and molecular dynamics (MD) simulations, are powerful predictive tools that can complement experimental approaches to understanding the interactions between this compound and its biological targets. nih.govnih.gov

Molecular Docking can predict the preferred binding orientation of this compound to the three-dimensional structure of a potential protein target, such as the Na+/K+-ATPase, a known receptor for many cardiac glycosides. nih.govnih.govacs.orgnih.govwikipedia.org These simulations calculate a binding energy score, which helps to rank potential targets and prioritize them for experimental validation. nih.govjyoungpharm.org

Molecular Dynamics (MD) Simulations provide a more dynamic view of the compound-target interaction over time. nih.govnih.govnih.gov Starting from a docked pose, MD simulations can model the flexibility of both the compound and the protein, offering insights into the stability of the binding interaction and identifying key amino acid residues involved in the binding. nih.govnih.gov These simulations can help elucidate the structural basis for the compound's activity and guide the design of more potent and selective analogs. nih.gov

| Computational Method | Purpose | Potential Application to this compound |

| Molecular Docking | Predicts binding pose and affinity. nih.govnih.gov | Identify the most likely binding site on target proteins like Na+/K+-ATPase. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Simulates the dynamic interaction over time. nih.govnih.govnih.gov | Assess the stability of the compound-target complex and identify key interactions. nih.gov |

| Pharmacophore Modeling | Identifies essential 3D features for activity. | Define the key structural features required for the biological effect of this compound. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.